molecular formula C3H6Se3 B14756155 1,3,5-Triselenane CAS No. 291-25-8

1,3,5-Triselenane

Cat. No.: B14756155
CAS No.: 291-25-8
M. Wt: 279.0 g/mol
InChI Key: ZHVNSARECLDNGM-UHFFFAOYSA-N
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Description

1,3,5-Triselenane is a cyclic organic compound consisting of a six-membered ring with alternating carbon and selenium atoms Its molecular formula is C₃H₆Se₃

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triselenane can be synthesized through the reaction of 1,3-dibromopropane with sodium selenide. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran under inert atmosphere conditions to prevent oxidation of selenium. The reaction proceeds as follows: [ \text{C₃H₆Br₂} + 3 \text{Na₂Se} \rightarrow \text{C₃H₆Se₃} + 3 \text{NaBr} ]

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and purification processes. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triselenane undergoes various chemical reactions, including:

    Oxidation: The selenium atoms in the ring can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The hydrogen atoms on the carbon atoms can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

1,3,5-Triselenane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of selenium-containing polymers and other organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways involving selenium.

    Medicine: Explored for its potential use in the development of selenium-based drugs with anticancer and antimicrobial properties.

    Industry: Utilized in the production of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1,3,5-Triselenane involves its ability to interact with biological molecules through the formation of selenoethers and selenoesters. These interactions can modulate various molecular pathways, including those involved in oxidative stress and cellular signaling. The compound’s selenium atoms can also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trioxane: A cyclic compound with oxygen atoms instead of selenium.

    1,3,5-Trithiane: A cyclic compound with sulfur atoms instead of selenium.

    1,3,5-Triazine: A cyclic compound with nitrogen atoms instead of selenium.

Uniqueness of 1,3,5-Triselenane

This compound is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to its oxygen, sulfur, and nitrogen analogs

Properties

CAS No.

291-25-8

Molecular Formula

C3H6Se3

Molecular Weight

279.0 g/mol

IUPAC Name

1,3,5-triselenane

InChI

InChI=1S/C3H6Se3/c1-4-2-6-3-5-1/h1-3H2

InChI Key

ZHVNSARECLDNGM-UHFFFAOYSA-N

Canonical SMILES

C1[Se]C[Se]C[Se]1

Origin of Product

United States

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